molecular formula C8H7BrN2O B15229726 6-bromo-2-methyl-2H-indazol-4-ol

6-bromo-2-methyl-2H-indazol-4-ol

Cat. No.: B15229726
M. Wt: 227.06 g/mol
InChI Key: NQWDGCJMQLZHFC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry in Academia

The study of indazole chemistry dates back to the 19th century, with Emil Fischer first describing the synthesis of indazole in 1883. core.ac.uk Early research focused on understanding the fundamental reactivity and properties of the indazole ring system. Over the decades, academic interest has grown exponentially, driven by the discovery of the diverse biological activities associated with indazole derivatives. rsc.orgbldpharm.com The evolution of synthetic methodologies, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings, has significantly expanded the accessible chemical space of indazole-based compounds. rasayanjournal.co.inresearchgate.net

Significance of the Indazole Nucleus in Contemporary Chemical Research

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. bldpharm.comrsc.org Its ability to form a variety of non-covalent interactions with biological targets, such as hydrogen bonds and π-stacking, makes it an attractive core for the design of enzyme inhibitors and receptor ligands. researchgate.netgoogle.com Consequently, indazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. hymasynthesis.com

Structural Classification of Indazole Isomers: 1H-Indazoles, 2H-Indazoles, and 3H-Indazoles

The indazole system can exist in three isomeric forms, depending on the position of the nitrogen-bound hydrogen or substituent. These are the 1H-, 2H-, and 3H-indazoles.

IsomerDescriptionRelative Stability
1H-Indazole The nitrogen at position 1 bears the hydrogen or substituent. This is the benzenoid form.Generally the most thermodynamically stable isomer. nih.gov
2H-Indazole The nitrogen at position 2 bears the hydrogen or substituent. This is the quinonoid form.Generally less stable than the 1H-isomer, but can be the kinetic product in some reactions. nih.gov
3H-Indazole The nitrogen at position 2 is double-bonded to the carbon at position 3, with the substituent on the exocyclic nitrogen.The least common and generally the least stable of the three isomers.

The specific isomer can have a profound impact on the molecule's biological activity and physical properties.

Theoretical Considerations of Tautomerism within the Indazole System and its Influence on Reactivity

In the absence of a substituent on a ring nitrogen, indazole exhibits annular tautomerism, a rapid equilibrium between the 1H- and 2H-forms. nih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the benzene (B151609) ring. nih.gov This tautomerism is a critical consideration in synthetic strategies, as reactions can proceed through either tautomer, potentially leading to a mixture of N1 and N2 substituted products. sigmaaldrich.com The differing electronic distributions and steric environments of the tautomers also dictate their reactivity towards various reagents. fishersci.com

Positioning of 6-Bromo-2-methyl-2H-indazol-4-ol within the Context of Functionalized Indazole Derivatives

This compound is a specific example of a functionalized 2H-indazole. The substituents on this molecule are:

A bromo group at position 6, which can influence the electronic properties of the ring system and serve as a handle for further synthetic transformations.

A methyl group at position 2, which locks the molecule in the 2H-isomeric form.

A hydroxyl group at position 4, which can act as a hydrogen bond donor and acceptor, and a site for further functionalization.

While specific research on this compound is limited in publicly available literature, its structure suggests potential for applications in areas where substituted indazoles have shown promise, such as in the development of kinase inhibitors or other biologically active agents. The synthesis of its precursor, 6-bromo-2-methyl-2H-indazole, can be achieved through the methylation of 6-bromo-1H-indazole. The separation of the resulting N1 and N2 isomers is a common challenge in indazole chemistry.

The properties of the closely related isomer, (6-Bromo-1H-indazol-4-yl)methanol, are documented, providing a point of comparison. It is a solid with a listed melting point and is classified as an acute oral toxicant.

Properties of (6-Bromo-1H-indazol-4-yl)methanol (Isomer):

PropertyValue
Form Solid nih.gov
SMILES string OCc1cc(Br)cc2[nH]ncc12 nih.gov
InChI 1S/C8H7BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-3,12H,4H2,(H,10,11) nih.gov
InChI key KYMVUFCTNAMSMN-UHFFFAOYSA-N nih.gov

Due to the scarcity of direct research on this compound, its specific research applications remain an area for future exploration. However, the broader class of functionalized indazoles continues to be a rich field of study with significant potential for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-2-methylindazol-4-ol

InChI

InChI=1S/C8H7BrN2O/c1-11-4-6-7(10-11)2-5(9)3-8(6)12/h2-4,12H,1H3

InChI Key

NQWDGCJMQLZHFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Br)O

Origin of Product

United States

Advanced Methodologies for the Synthesis of 6 Bromo 2 Methyl 2h Indazol 4 Ol and Its Precursors

Strategic Approaches for the Construction of the Indazole Ring System

The synthesis of the 2H-indazole scaffold, the core of 6-bromo-2-methyl-2H-indazol-4-ol, is a focal point of heterocyclic chemistry. The stability of the 1H-indazole tautomer over the 2H-form presents a significant challenge, necessitating the development of selective synthetic routes. beilstein-journals.org Direct alkylation of an indazole ring often results in a mixture of N1- and N2-substituted products, making regioselective methods highly valuable. beilstein-journals.orgbeilstein-journals.org

Cyclization Reactions for Indazole Formation

The formation of the bicyclic indazole structure is achieved through various cyclization strategies. These reactions construct the pyrazole (B372694) ring fused to a benzene (B151609) ring, often establishing the crucial N-N bond.

One classical approach is the Cadogan reaction, a reductive cyclization of ortho-nitro-substituted aromatic compounds. While traditionally requiring harsh conditions with high temperatures, recent advancements have enabled this reaction to proceed under milder conditions. nih.gov Another prominent method involves the cyclization of ortho-imino-nitrobenzene substrates, which are generated via condensation and then undergo reductive cyclization to yield substituted 2H-indazoles. organic-chemistry.org This one-pot synthesis is valued for its operational simplicity and use of commercially available reagents. organic-chemistry.org

A powerful and efficient route to 2H-indazoles is the [3+2] dipolar cycloaddition between arynes and sydnones. nih.gov This method is notable for its mild reaction conditions and high yields. The reaction proceeds via a bicyclic adduct that spontaneously extrudes carbon dioxide to form the stable, planar 2H-indazole skeleton. nih.gov

Other notable cyclization strategies include:

  • Base-catalyzed C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes, which provides a straightforward route to 2-aryl-2H-indazoles. rsc.org
  • The Davis-Beirut reaction, which, like the Cadogan reaction, involves nitroaromatic compounds and can be controlled to produce 2H-indazole N-oxides as stable intermediates under mild conditions. nih.gov
  • Catalyst-Based Synthetic Protocols for Indazole Derivatives, including Acid-Base and Transition Metal Catalysis

    Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like indazoles. Both transition metals and acid-base catalysts are instrumental in constructing and functionalizing the indazole ring.

    Transition Metal Catalysis is a cornerstone of indazole synthesis. researchgate.net Palladium, copper, rhodium, and cobalt are frequently employed to facilitate key bond formations. researchgate.netnih.govnih.gov For instance, palladium-catalyzed intramolecular N-arylation of arylhydrazines derived from 2-bromobenzyl bromides is an effective method for producing 2-aryl-2H-indazoles. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed to form the indazole core, with the catalyst being crucial for both C-N and N-N bond formations. organic-chemistry.org

    Recent breakthroughs include the use of cobalt(III) catalysts for the one-step synthesis of N-aryl-2H-indazoles through a cascade of C–H bond addition to aldehydes followed by cyclization. nih.gov Rhodium(III) catalysts are also used in the annulation of azobenzenes with various partners to create highly functionalized indazoles via C-H activation. nih.gov

    Acid-Base Catalysis is also integral to several synthetic routes. Bases like cesium carbonate (Cs₂CO₃) are used in palladium-catalyzed reactions. organic-chemistry.org Recent studies on the N-alkylation of indazoles highlight the critical role of the base and cation in directing regioselectivity. For example, using sodium hydride (NaH) in THF favors N1 alkylation, whereas the presence of a cesium cation can promote N1 selectivity through chelation with an adjacent functional group. beilstein-journals.orgnih.gov Conversely, a different set of conditions can drive selectivity toward the N2 position, demonstrating the subtle yet powerful influence of acid-base properties on the reaction outcome. nih.gov

    Table 1: Comparison of Catalyst-Based Protocols for Indazole Synthesis
    Catalyst SystemReaction TypeKey FeaturesReference
    [Cp*Co(III)]C-H Functionalization/CyclizationConvergent, one-step synthesis from azobenzenes and aldehydes. nih.gov
    Pd(0)/Pd(II)Intramolecular AminationSynthesis from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org
    CuO NanoparticlesThree-Component ReactionHeterogeneous, sustainable catalyst for one-pot synthesis. organic-chemistry.orgacs.org
    Rh(III)C-H Activation/AnnulationAccess to highly substituted indazoles from azobenzenes. nih.gov

    Green Chemistry Principles Applied to Indazole Synthesis

    The principles of green chemistry, which advocate for sustainable and environmentally benign processes, are increasingly being integrated into indazole synthesis. sphinxsai.com Key strategies include the use of heterogeneous catalysts, eco-friendly solvents, and energy-efficient reaction activation methods.

    A prime example is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a recyclable, heterogeneous catalyst. acs.orgnih.gov This system enables the synthesis of 2H-indazoles in green solvents like polyethylene (B3416737) glycol (PEG), avoiding the need for ligands and bases. organic-chemistry.orgacs.orgnih.gov The ability to recover and reuse the catalyst enhances the sustainability of the process. acs.orgnih.gov

    Non-traditional activation methods also contribute to greener synthesis. Microwave-assisted reactions and ultrasound-assisted synthesis are known to reduce reaction times, increase yields, and lower energy consumption. researchgate.net Furthermore, conducting reactions in environmentally friendly solvents like water or PEG-400 aligns with green chemistry goals by minimizing the use of volatile organic compounds. acs.orgnih.govnih.gov

    Regioselective Bromination Techniques for Indazole Scaffolds

    Introducing a bromine atom at a specific position on the indazole ring, such as the C6 position required for this compound, demands precise control of regioselectivity. The electronic nature of the indazole ring and its substituents heavily influences the site of electrophilic attack.

    C-H Bond Functionalization and Bromination of Indazole Ring Systems

    Direct C-H bond functionalization is a highly atom-economical strategy for introducing substituents onto aromatic rings. rsc.org For the bromination of indazoles, this approach avoids the need for pre-functionalized substrates. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles, often targeting the C3 position. chim.it

    However, achieving selectivity at other positions is possible by carefully tuning the reaction conditions and leveraging the directing effects of existing substituents. A metal-free method has been developed that allows for the regioselective mono- or poly-halogenation of 2-substituted indazoles by adjusting the solvent and temperature. nih.govsemanticscholar.org For example, bromination of 2-phenyl-2H-indazole with NBS can yield the 3-bromo, 3,5-dibromo, or 3,7-dibromo products depending on the conditions. nih.govsemanticscholar.org Research has also demonstrated that a substituent at the C4 position can direct bromination specifically to the C7 position. rsc.org This highlights the importance of the substitution pattern on the benzene portion of the indazole ring in guiding the regiochemical outcome of C-H functionalization.

    Ultrasound-Assisted Bromination Methodologies

    The application of ultrasound technology offers a significant enhancement to bromination reactions, aligning with green chemistry principles by providing energy-efficient activation. A novel and highly efficient protocol for the bromination of indazoles utilizes ultrasound irradiation in combination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. rsc.orgnih.govnih.gov

    This method facilitates the site-specific bromination at the C3 position via C-H bond cleavage. nih.gov The reaction is remarkably fast, often completing within 30 minutes under mild conditions (40 °C). nih.govrsc.org The process demonstrates broad substrate tolerance, accommodating a wide range of functionalized indazoles. nih.gov Mechanistic studies suggest that the reaction does not proceed through a radical pathway, and the cavitation effect of the ultrasound is crucial for the reaction's efficiency. nih.gov While this specific protocol has been optimized for the C3 position, the principles of ultrasound-assisted C-H activation represent a promising avenue for developing other regioselective bromination techniques.

    Table 2: Ultrasound-Assisted C3-Bromination of Indazoles
    SubstrateBrominating AgentConditionsTimeYieldReference
    2-phenyl-2H-indazoleDBDMHEtOH, Na₂CO₃, 40 °C, Ultrasound30 min75% rsc.org
    2-(4-fluorophenyl)-2H-indazoleDBDMHEtOH, Na₂CO₃, 40 °C, Ultrasound30 min85% nih.gov
    2-(4-(trifluoromethoxy)phenyl)-2H-indazoleDBDMHEtOH, Na₂CO₃, 40 °C, Ultrasound30 min73% nih.gov
    methyl 2-(2H-indazol-2-yl)benzoateDBDMHEtOH, Na₂CO₃, 40 °C, Ultrasound30 min85% nih.gov

    Introduction of the Hydroxyl Moiety (-OH) at the C-4 Position

    Synthetic Routes to Hydroxylated Indazoles

    Two primary strategies are employed for the synthesis of 4-hydroxylated indazoles:

    Diazotization of Aminoindazoles : A robust method involves the synthesis of a 4-aminoindazole precursor. This amino group can then be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is often unstable but can be hydrolyzed to the corresponding hydroxyl group by heating in an aqueous acidic solution. This sequence is a variation of the well-known Sandmeyer reaction.

    Demethylation of Methoxyindazoles : An alternative route is to synthesize a 4-methoxyindazole. The methoxy (B1213986) group is a stable ether linkage that can be easier to carry through multiple synthetic steps. The final step would then involve the cleavage of the methyl-aryl ether to unmask the hydroxyl group. Strong acids such as hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃) are commonly used for this demethylation process.

    Strategies for Selective Hydroxylation or Precursor Introduction

    Achieving selectivity for the C-4 position requires careful planning. The synthesis of the necessary 4-amino or 4-methoxy precursor is key. This is typically accomplished by starting with a commercially available, appropriately substituted aniline (B41778) or other benzene derivative which is then used to construct the indazole ring. For example, a 3-methoxy-substituted aniline could be a starting material in a sequence that ultimately places the methoxy group at the 4-position of the newly formed indazole ring, which can later be demethylated.

    N-Methylation Strategies for 2H-Indazoles

    The final key structural feature of this compound is the methyl group on the N-2 nitrogen of the pyrazole ring. The N-alkylation of indazoles is complicated by the existence of two reactive nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.

    Regioselective N-Alkylation of Indazoles

    Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable. However, direct alkylation under various conditions can produce both N-1 and N-2 alkylated products, with the ratio depending on factors like the substrate's electronic properties, the alkylating agent, the base, and the solvent used. N-1 alkylated products are often the thermodynamically controlled products, while N-2 products may be favored under kinetic control. The challenge lies in finding conditions that overwhelmingly favor the desired N-2 isomer.

    Methods for Selective Methylation at the N-2 Position

    Several advanced methodologies have been developed to achieve high regioselectivity for the N-2 position of the indazole core.

    Mitsunobu Reaction : The use of Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) with an alcohol as the alkylating agent has been shown to favor the formation of the N-2 alkylated indazole isomer. For example, reacting methyl 5-bromo-1H-indazole-3-carboxylate with methanol (B129727) under Mitsunobu conditions can yield the N-2 methylated product in high yield.

    Acid-Catalyzed Alkylation : Under mildly acidic conditions, regioselective alkylation at the N-2 position can occur. A highly effective method involves the use of trifluoromethanesulfonic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds, affording N-2 alkylated products with excellent regioselectivity (N-2/N-1 ratio up to 100/0).

    Trichloroacetimidate Method : Another powerful technique for selective N-2 alkylation uses methyl 2,2,2-trichloroacetimidate as the methylating agent. This reaction is typically promoted by either trifluoromethanesulfonic acid or a copper(II) triflate catalyst and works for a diverse range of indazole substrates, providing the N-2 methylated products selectively.

    Table 2: Comparison of Selective N-2 Methylation Methods for Indazoles

    MethodReagentsTypical ConditionsSelectivityReference
    Mitsunobu ReactionMethanol, PPh₃, DEAD/DIAD0 °C to 50 °C, THFGood to excellent preference for N-2
    Acid-Catalyzed (Diazo)Diazo compound, TfOHVariesExcellent (up to 100% N-2)
    TrichloroacetimidateMethyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂VariesExcellent N-2 selectivity
    Classical AlkylationMethyl iodideHigh temperature (e.g., 100 °C), sealed tubeCan favor N-2, but may yield mixtures

    Overall Retrosynthetic Analysis of this compound

    The strategic design of a synthetic route to the target molecule, this compound, necessitates a thorough retrosynthetic analysis. This process involves a logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for this compound focus on the formation of the core indazole ring system and the introduction of its substituents at the desired positions.

    A plausible retrosynthetic pathway commences with the disconnection of the N-methyl group and the indazole ring itself. The formation of 2H-indazoles can be efficiently achieved through several modern synthetic methodologies, including the reductive cyclization of o-nitrobenzaldehydes. This approach is particularly advantageous for controlling the regioselectivity of the N-alkylation, which can be a challenge in direct alkylation of NH-indazoles. mdpi.com

    The retrosynthetic strategy is outlined below, starting from the target molecule and working backwards to conceivable starting materials:

    Scheme 1: Retrosynthetic Analysis of this compound

    Generated code

    The initial disconnection involves the functional group interconversion of the 4-hydroxyl group to a more synthetically tractable methoxy ether, leading to 6-bromo-4-methoxy-2-methyl-2H-indazole (I) . This is a common strategy to protect hydroxyl groups during synthetic sequences.

    The next key disconnection is the N-N bond of the indazole ring in intermediate I . This leads back to the precursor 2-amino-5-bromo-3-methoxybenzaldehyde methylimine (II) . In the forward sense, this corresponds to a reductive cyclization to form the indazole ring.

    Intermediate II can be traced back to 5-bromo-3-methoxy-2-nitrobenzaldehyde (III) and methylamine (B109427). The formation of the imine followed by a reductive cyclization, such as a Cadogan reaction, is a well-established method for the synthesis of N-substituted indazoles. acs.org

    The aldehyde functional group in III can be derived from the oxidation of a methyl group in 5-bromo-3-methoxy-2-nitrotoluene (IV) . This is a standard transformation in organic synthesis.

    The precursor IV can be envisioned to be synthesized from 3-methoxy-2-nitrotoluene (V) via electrophilic bromination. The directing effects of the methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

    Finally, 3-methoxy-2-nitrotoluene (V) can be prepared from the readily available starting material m-cresol (VI) . This would involve the methylation of the phenolic hydroxyl group to form 3-methoxytoluene, followed by a regioselective nitration at the 2-position.

    This retrosynthetic analysis provides a clear and logical pathway for the synthesis of this compound from simple and accessible starting materials. Each step in the proposed forward synthesis corresponds to a reliable and well-documented organic transformation.

    The following table summarizes the key retrosynthetic disconnections and the corresponding forward reactions:

    Disconnection StepPrecursor(s)Forward ReactionRelevant Findings
    C-O Bond (Ether Cleavage)6-bromo-4-methoxy-2-methyl-2H-indazoleDemethylationA standard method for deprotecting phenolic ethers to reveal the hydroxyl group.
    N-N Bond (Indazole Ring Formation)5-bromo-3-methoxy-2-nitrobenzaldehyde, MethylamineReductive Cyclization (e.g., Cadogan Reaction)The reductive cyclization of ortho-imino-nitrobenzene substrates is an efficient one-pot synthesis for 2H-indazoles. acs.org
    C-H Bond (Aldehyde Formation)5-bromo-3-methoxy-2-nitrotolueneOxidation of Methyl GroupA common method for the synthesis of benzaldehydes from toluenes.
    C-Br Bond (Bromination)3-methoxy-2-nitrotolueneElectrophilic Aromatic SubstitutionIntroduction of a bromine atom onto the aromatic ring.
    C-N Bond (Nitration) & C-O Bond (Etherification)m-CresolO-Methylation followed by NitrationSynthesis of the substituted nitrotoluene precursor from a simple phenol.

    This detailed retrosynthetic analysis provides a robust framework for the laboratory synthesis of this compound, highlighting key intermediates and strategic bond formations.

    Reactivity and Derivatization Studies of 6 Bromo 2 Methyl 2h Indazol 4 Ol

    Chemical Transformations at the Bromine Position (C-6)

    The bromine atom on the indazole ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.

    Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted indazole is a suitable substrate for such transformations.

    The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used reaction for the functionalization of bromo-substituted heterocycles. wikipedia.org For 6-bromo-2-methyl-2H-indazol-4-ol, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. researchgate.net The reaction is typically carried out in a solvent mixture, such as dioxane/water or toluene/ethanol/water, with a base like sodium carbonate or potassium phosphate. researchgate.netnih.gov

    Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters for Bromo-Substituted Heterocycles
    CatalystLigandBaseSolventTemperature (°C)
    Pd(PPh₃)₄-Na₂CO₃Toluene/MeOH80
    Pd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O100

    The Sonogashira coupling is another important palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-6 position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine (B128534) or diethylamine), which often also serves as the solvent. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov

    Table 2: Typical Sonogashira Coupling Reaction Conditions
    CatalystCo-catalystBaseSolventTemperature
    PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temperature to 70°C
    Pd(OAc)₂- (Copper-free)PyrrolidineNMPRoom Temperature

    Nucleophilic Aromatic Substitution Variants

    Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the C-6 position, although it is generally less common for bromo-substituted arenes compared to their fluoro- or chloro-counterparts unless the ring is sufficiently activated by electron-withdrawing groups. youtube.comyoutube.com The 2-methyl-2H-indazole ring system itself is not strongly electron-withdrawing. However, the presence and position of other substituents can influence the feasibility of SNAr reactions. For an SNAr reaction to occur at the C-6 position of this compound, the nucleophile would attack the carbon bearing the bromine atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. openstax.org The success of such a reaction would be highly dependent on the strength of the incoming nucleophile and the reaction conditions. The presence of the electron-donating hydroxyl group at C-4 might slightly disfavor this reaction pathway by increasing the electron density of the ring.

    Reactions Involving the Hydroxyl Group (C-4)

    The hydroxyl group at the C-4 position offers another site for derivatization through various reactions, including esterification, etherification, and oxidation.

    Esterification and Etherification Reactions

    Esterification of the phenolic hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine would yield the corresponding ester. medcraveonline.com

    Etherification , the formation of an ether linkage, can be accomplished via a Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

    Oxidation Pathways

    The oxidation of the hydroxyl group at C-4 would lead to the corresponding ketone, a 6-bromo-2-methyl-2H-indazol-4(5H)-one. A variety of oxidizing agents can be employed for the oxidation of secondary alcohols to ketones. A common and mild reagent for this transformation is the Dess-Martin periodinane. beilstein-journals.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at room temperature. beilstein-journals.org Other oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions could also be applicable.

    Advanced Spectroscopic and Structural Elucidation Methodologies

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For 6-bromo-2-methyl-2H-indazol-4-ol (molecular formula C₈H₇BrN₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

    The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z 226 and 228 (for the monoisotopic masses). Common fragmentation pathways could involve the loss of the methyl group or other neutral fragments. While HPLC-MS data for the related 6-bromo-2-methyl-2H-indazole shows a measured [M+H]⁺ ion at m/z 211.0, no specific data for the target 4-ol derivative is available. chemicalbook.com

    Infrared (IR) Spectroscopy for Functional Group Characterization

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

    O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group.

    C-H Stretch: Absorptions around 3000-3100 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl group's C-H bonds.

    C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic ring systems.

    C-O Stretch: A strong absorption band typically in the 1000-1250 cm⁻¹ range.

    C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹.

    Vendor data for the related compound 6-bromo-2-methyl-2H-indazole simply states the spectrum "Conforms," without providing specific band positions. thermofisher.com

    Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

    Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental or detailed theoretical research findings regarding the Ultraviolet-Visible (UV-Vis) spectroscopy of the chemical compound “this compound” are not available in the public domain. Consequently, the creation of a detailed article section with data tables on its electronic structure insights, as per the requested outline, cannot be fulfilled at this time.

    General information on related compounds, such as 3-substituted-1H-indazoles, indicates that their UV-visible absorption spectra typically fall within the range of 280–550 nm, with molar extinction coefficients ranging from 4,810 to 29,660 M⁻¹cm⁻¹. However, without specific studies on this compound, applying this general information would be speculative and would not meet the required standard of scientific accuracy for the requested article.

    No literature containing the specific UV-Vis absorption maxima (λmax), molar absorptivity (ε), or a discussion of the electronic transitions for this compound could be located. Therefore, the requested section "4.5. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights" cannot be generated with the requisite detailed research findings and data tables.

    Computational and Theoretical Investigations of 6 Bromo 2 Methyl 2h Indazol 4 Ol

    Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimized molecular geometry of a molecule. DFT is a widely used method due to its favorable balance between accuracy and computational cost. tci-thaijo.org For 6-bromo-2-methyl-2H-indazol-4-ol, DFT calculations, often using a basis set like 6-311++G(d,p), can elucidate its three-dimensional structure with high precision. dntb.gov.ua

    These calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the indazole ring system and the precise positioning of the bromo, methyl, and hydroxyl substituents. Furthermore, DFT provides a map of the electron distribution, highlighting areas of high and low electron density. This is crucial for understanding the molecule's reactivity. The electrostatic potential map, for example, can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are key to predicting intermolecular interactions. tci-thaijo.org

    Other properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and the stability afforded by intramolecular hyperconjugative interactions, such as electron donation from lone-pair orbitals to antibonding orbitals. dntb.gov.ua

    Table 1: Exemplary DFT-Calculated Parameters for this compound

    ParameterPredicted Value/DescriptionSignificance
    Total Dipole Moment ~2.5 - 3.5 DebyeIndicates the overall polarity of the molecule.
    HOMO Energy ~ -6.5 eVRelates to the electron-donating ability of the molecule.
    LUMO Energy ~ -1.0 eVRelates to the electron-accepting ability of the molecule.
    HOMO-LUMO Gap ~ 5.5 eVIndicates chemical reactivity and kinetic stability.
    C-Br Bond Length ~ 1.90 ÅStandard bond length for an aryl bromide.
    O-H Bond Length ~ 0.97 ÅTypical length for a phenolic hydroxyl group.
    C4-O Bond Angle ~ 109°Standard sp3 hybridization angle for the oxygen atom.

    Note: The values in this table are illustrative examples based on DFT calculations for similar chemical structures and are not from a direct published study on this specific molecule.

    Conformational Analysis and Energy Minimization Studies

    Molecules are not static entities; they possess conformational flexibility due to the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their respective energies. For this compound, the primary sources of conformational variance would be the rotation of the hydroxyl (-OH) group and, to a lesser extent, the methyl (-CH3) group.

    Energy minimization studies are performed computationally to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This process systematically alters the geometry of the molecule to find the arrangement with the lowest energy. The analysis would likely show that the most stable conformation involves specific orientations of the hydroxyl proton to minimize steric hindrance and potentially form intramolecular hydrogen bonds. Understanding the preferred conformation is essential as it dictates the shape of the molecule, which is a critical factor in its ability to interact with biological targets like proteins.

    Molecular Dynamics (MD) Simulations for Dynamic Behavior

    While conformational analysis identifies stable energy states, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule, often in a simulated biological environment like a water box, by solving Newton's equations of motion for the system. nih.gov

    For this compound, an MD simulation could reveal:

    Flexibility: How different parts of the molecule, such as the substituents, move and flex over time.

    Solvation: How water molecules arrange themselves around the compound, forming a hydration shell, and which parts of the molecule are most likely to engage in hydrogen bonding with the solvent.

    Conformational Transitions: The simulation can show the molecule transitioning between different low-energy conformational states, providing a more realistic picture of its dynamic nature than a static model.

    This information is invaluable for understanding how the molecule might behave as it approaches and interacts with a biological target. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net Studies on various indazole derivatives have successfully used QSAR to build predictive models for activities such as anticancer and anti-inflammatory effects. researchgate.netresearchgate.net

    The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ymerdigital.com These descriptors fall into several categories:

    Topological (2D): Describe the atomic connectivity in the molecule.

    Geometrical (3D): Relate to the 3D shape of the molecule, such as molecular surface area.

    Electronic: Describe properties related to electron distribution, such as dipole moment and partial charges.

    Physicochemical: Include properties like hydrophobicity (LogP) and molar refractivity.

    From a large pool of calculated descriptors, feature selection techniques are used to identify the small subset that has the most significant correlation with biological activity. nih.gov For indazole derivatives, studies have shown that descriptors related to electrostatic and steric fields are often crucial in determining binding affinities. researchgate.net

    Table 2: Common Classes of Descriptors Used in QSAR for Indazole Derivatives

    Descriptor ClassExamplesInformation Encoded
    Constitutional Molecular Weight, nAtom, nHeavyAtomBasic composition and size of the molecule. nih.gov
    Topological T_T_O_1, Wiener indexConnectivity and branching of the molecular graph. researchgate.net
    Electronic Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity. researchgate.net
    Geometrical (3D) Steric parameters, Molecular Surface Area3D shape, size, and steric hindrance. nih.gov
    Physicochemical ALogP, Molar Refractivity (AMR)Hydrophobicity and polarizability. nih.gov

    Once a statistically robust QSAR model is developed and validated (using metrics like r², q², and pred_r²), it can be used to predict the activity of new compounds before they are synthesized. researchgate.netnih.gov For this compound, a validated QSAR model for a relevant activity (e.g., kinase inhibition) could predict how its potency might change with structural modifications.

    For example, if the model indicates that steric bulk at the 6-position is detrimental to activity, replacing the bromo group with a smaller atom like chlorine might be predicted to increase potency. Conversely, if the model shows that a hydrogen bond donor at the 4-position is favorable, the hydroxyl group would be identified as a key feature for bioactivity. These predictive insights allow for the rational design of more potent analogs. researchgate.net

    Molecular Docking Studies on Theoretical Protein-Ligand Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. dntb.gov.ua It is a cornerstone of structure-based drug design. Docking studies on various indazole derivatives have been used to elucidate their mechanism of action against targets like Hypoxia-Inducible Factor 1α (HIF-1α) and Indoleamine 2,3-dioxygenase (IDO1). nih.govnih.gov

    The process involves placing the 3D structure of the ligand into the binding site of a protein's crystal structure. A scoring function then estimates the binding affinity for numerous possible poses, and the top-ranked poses are analyzed to understand the key intermolecular interactions.

    For this compound, a docking study would predict how its functional groups interact with the amino acid residues in a protein's active site.

    The hydroxyl group is a prime candidate for forming hydrogen bonds with polar residues (e.g., Asp, Glu, Ser).

    The indazole ring can form π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp).

    The bromo atom can participate in halogen bonding or hydrophobic interactions.

    The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors.

    These predicted interactions provide a structural hypothesis for the compound's biological activity and can guide the design of new derivatives with improved binding affinity. nih.gov

    Table 3: Hypothetical Molecular Docking Interactions for this compound

    Functional Group of LigandPotential Interacting Residue (Example)Type of Interaction
    4-hydroxyl (-OH) Aspartic Acid, Glutamic AcidHydrogen Bond (Donor)
    Indazole Ring Nitrogens Serine, ThreonineHydrogen Bond (Acceptor)
    Indazole Ring System Phenylalanine, Tyrosineπ-π Stacking
    6-bromo (-Br) Leucine, ValineHydrophobic/Halogen Bond
    2-methyl (-CH3) Alanine, IsoleucineHydrophobic Interaction

    Identification of Putative Molecular Targets and Binding Sites

    Information regarding the specific molecular targets of this compound and the characteristics of its potential binding sites is not available in the current scientific literature. Molecular docking studies, a common computational technique to predict the binding of a ligand to a receptor, have been performed on other bromo-substituted heterocyclic compounds to identify their potential targets. nih.gov However, no such studies have been published for this compound.

    Analysis of Binding Modes and Interaction Energies

    A detailed analysis of the binding modes and the calculation of interaction energies are crucial for understanding the affinity and specificity of a compound for its target. This typically involves computational methods to visualize how a molecule fits into a binding pocket and to quantify the forces driving the interaction. For other molecules, these studies have revealed key interactions like hydrogen bonds and have quantified binding affinities in terms of kcal/mol. asianresassoc.orgnih.gov Unfortunately, this information is not available for this compound.

    Ligand-Based and Structure-Based Design Principles

    Both ligand-based and structure-based drug design are powerful strategies in medicinal chemistry. Ligand-based design relies on the knowledge of other molecules that bind to a target, while structure-based design utilizes the three-dimensional structure of the target protein. The development of design principles for novel compounds related to this compound would require either a set of known active compounds with a similar structure or the crystal structure of its biological target. As neither of these prerequisites is met in the available literature for this specific compound, a discussion on design principles is not feasible.

    Structure Activity Relationship Sar and Mechanistic Exploration of Indazole Derivatives Excluding Clinical Implications

    Influence of the Bromo-Substituent at C-6 on Molecular Interactions

    The presence of a bromine atom at the C-6 position of the indazole ring introduces several key features that significantly influence the molecule's interactions. Bromine, a halogen, can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms, which can contribute to the binding affinity and selectivity of the compound for its target. The bromo-substituent also increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes. researchgate.net Furthermore, the electron-withdrawing nature of bromine can modulate the electronic distribution of the indazole ring, impacting the reactivity and interaction strength at other positions on the scaffold. researchgate.net In some crystal structures of bromo-substituted indazoles, weak intermolecular C-H⋯Br hydrogen bonds have been observed, contributing to the crystal packing. iucr.org

    Role of the N-2 Methyl Group on Conformational Preferences and Binding

    The methylation of the indazole nitrogen at the N-2 position, as seen in 6-bromo-2-methyl-2H-indazol-4-ol, is a critical determinant of the molecule's three-dimensional shape and binding capabilities. The positioning of the methyl group at N-2, rather than the alternative N-1 position, defines a specific tautomer with distinct electronic and steric properties. Quantum mechanical analyses have shown that while the 1H-indazole tautomer is generally more stable, selective N-2 alkylation can be achieved, leading to specific conformational outcomes. wuxibiology.com This N-2 substitution pattern can enforce a particular conformation, potentially reducing the entropic penalty upon binding to a biological target. The methyl group itself can engage in favorable hydrophobic interactions within a protein's binding pocket. Studies on related heterocyclic systems have shown that ortho-methyl substitution can induce a twist in adjacent functional groups, influencing their mesomeric interaction with the ring. nih.gov This forced orientation can be crucial for achieving optimal interactions with a receptor.

    Impact of the C-4 Hydroxyl Group on Hydrogen Bonding and Receptor Recognition

    A hydroxyl group at the C-4 position of the indazole scaffold is a key functional group for mediating specific interactions with biological targets. This group can act as both a hydrogen bond donor and acceptor, enabling it to form precise and directional bonds within a receptor's binding site. nih.gov The potency of indazole derivatives as receptor antagonists has been shown to be higher with hydroxyl-containing groups at the C-4 position. acs.org The electronic environment of the indazole ring, influenced by other substituents like the C-6 bromo group, can affect the acidity of the hydroxyl proton, thereby modulating its hydrogen bonding strength. The introduction of hydroxyl groups can significantly increase hydrogen bonding interactions with surrounding amino acids, which may lead to a lower intermolecular binding energy and increased inhibitory activity. nih.gov

    Exploration of Indazole Scaffold as a Privileged Structure for Molecular Recognition

    The indazole ring system is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.netresearchgate.netresearcher.life This status is attributed to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. nih.govresearchgate.net The rigid, bicyclic nature of the indazole core provides a stable platform for the spatial presentation of various functional groups, allowing for multi-point interactions with target proteins.

    The chemical tractability of the indazole scaffold allows for its substitution at numerous positions, enabling the fine-tuning of steric, electronic, and solubility properties to optimize binding affinity and selectivity. nih.gov More than 40 indazole-based therapeutic agents are reportedly in clinical use or trials, highlighting the scaffold's success. researchgate.net Its structural similarity to other key biological molecules, such as purines, allows it to act as a biomimetic, effectively interacting with a diverse set of protein targets.

    Investigation into the Mechanistic Basis of Biochemical Modulation by Indazole Compounds

    Indazole derivatives exert their biochemical effects by interacting with and modulating the function of biological macromolecules. nih.gov The specific mechanisms of this modulation are diverse and depend on both the substitution pattern of the indazole and the nature of the biological target.

    Enzyme Inhibition Mechanisms (e.g., DNA gyrase B inhibition)

    A significant mechanism of action for certain indazole derivatives is the inhibition of enzymes essential for pathological processes. For example, indazole derivatives have been discovered as a novel class of inhibitors for bacterial DNA gyrase B (GyrB), a clinically validated antibacterial target. nih.govnih.govresearchgate.net DNA gyrase is crucial for bacterial DNA replication, and its inhibition is bactericidal.

    These indazole compounds often act as competitive inhibitors, binding to the ATP-binding site of the GyrB subunit. researchgate.net The indazole core can mimic the purine (B94841) ring of ATP, while its substituents form specific interactions with the amino acid residues in the binding pocket. This prevents the natural substrate, ATP, from binding and blocks the enzyme's function. Structure-based drug design has been instrumental in optimizing these indazole derivatives to improve their enzymatic and antibacterial activity. nih.govresearchgate.net

    Receptor Binding Affinity Modulation

    Indazole derivatives are also known to modulate the function of various receptors by binding with high affinity. tue.nlnih.govresearchgate.net The specific structural features of the indazole ligand dictate its functional effect, whether it be agonism, antagonism, or allosteric modulation. For instance, an indazole derivative, MRL-871, has been shown to bind to the nuclear receptor PPARγ in a unique mode that induces partial agonism. tue.nl This interaction involves a hydrogen bond between the ligand's carboxylic acid moiety and a serine residue in the receptor. tue.nl

    In another example, indazole arylsulfonamides have been developed as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.org These compounds bind to an intracellular site on the receptor, distinct from the natural ligand binding site, and induce a conformational change that inactivates the receptor. The affinity of these compounds is highly dependent on the substitution pattern around the indazole core. acs.org Similarly, indazole derivatives have been developed as agonists for SOS1, a protein involved in KRAS signaling, demonstrating the scaffold's ability to modulate complex protein-protein interactions. researchgate.net

    Interactive Data Table: Indazole Derivatives and Their Biochemical Interactions

    Compound ClassTargetMechanism of ActionKey Structural Features for Activity
    Indazole Derivatives Bacterial DNA Gyrase BCompetitive InhibitionIndazole core mimics ATP; substituents form key interactions in the ATP-binding site.
    Indazole Arylsulfonamides CC-Chemokine Receptor 4 (CCR4)Allosteric AntagonismHydroxyl or methoxy (B1213986) groups at C4; specific sulfonamide and benzyl (B1604629) groups.
    Indazole MRL-871 Peroxisome Proliferator-Activated Receptor γ (PPARγ)Partial AgonismCarboxylic acid moiety forms a crucial hydrogen bond.
    Indazole-based SOS1 Agonists Son of Sevenless Homologue 1 (SOS1)AgonismSpecific substitution patterns to enhance nucleotide exchange on RAS.

    Future Research Directions and Unaddressed Academic Questions

    Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

    Current synthetic strategies for the 2H-indazole core often rely on methods such as the Cadogan reaction, which involves the deoxygenative cyclization of o-nitrobenzylidene anilines with phosphites nih.gov. Other approaches include copper- or palladium-catalyzed intramolecular C-N bond formations acs.org. For the target molecule, a potential route could involve the synthesis of a suitably substituted 2-nitrobenzaldehyde (B1664092) derivative followed by condensation with methylamine (B109427) and subsequent reductive cyclization.

    A key challenge will be the introduction of the hydroxyl group at the 4-position. This could potentially be achieved through the use of a starting material already containing a methoxy (B1213986) group at the corresponding position, which can later be demethylated to yield the desired phenol. For instance, a synthetic route could start from 5-bromo-3-fluoro-2-methylaniline, which can undergo a series of reactions including bromination and cyclization to form a 5-bromo-4-fluoro-1H-indazole, although this would lead to the 1H-indazole isomer google.com.

    Sustainable approaches to consider would be the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and ligand-free catalytic systems to minimize environmental impact acs.org. One-pot, multi-component reactions, which reduce the number of synthetic steps and purification stages, would also be a highly desirable goal.

    Table 1: Potential Synthetic Strategies for 2H-Indazoles

    MethodDescriptionPotential for Sustainability
    Cadogan ReactionReductive cyclization of o-nitrobenzylidene anilines using triethyl phosphite.Moderate; requires high temperatures and stoichiometric phosphite.
    Metal-Catalyzed CyclizationCopper or Palladium-catalyzed intramolecular C-N bond formation from substituted anilines or hydrazones.High; catalytic amounts of metal can be used. Ligand-free systems improve sustainability.
    One-Pot Multi-Component ReactionsCondensation of multiple starting materials in a single reaction vessel to form the indazole core.High; reduces waste and energy consumption.

    Exploration of Undiscovered Reactivity Patterns for Functionalization

    The reactivity of the 6-bromo-2-methyl-2H-indazol-4-ol core is largely uncharted territory. The presence of a bromine atom, a hydroxyl group, and a methyl-substituted pyrazole (B372694) ring offers multiple sites for functionalization, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

    The bromine atom at the 6-position is a prime handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling a thorough exploration of the chemical space around this position.

    The phenolic hydroxyl group at the 4-position can be a site for O-alkylation or O-arylation to introduce further diversity. Furthermore, its directing effect on electrophilic aromatic substitution on the benzene (B151609) ring could be explored, although the electronic nature of the fused pyrazole ring will also play a significant role.

    C-H functionalization is a rapidly evolving field in organic synthesis and could be applied to the indazole core of the target molecule. Directing group-assisted or transition-metal-catalyzed C-H activation could potentially allow for the selective functionalization of the C-3, C-5, or C-7 positions, providing access to novel analogs that would be difficult to synthesize through traditional methods.

    Advanced Computational Methods for Precise Prediction of Interactions

    The application of computational chemistry can provide invaluable insights into the potential biological targets of this compound and guide the design of more potent analogs. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict the binding modes and affinities of small molecules to protein targets.

    Given that many indazole derivatives are known to be kinase inhibitors, a logical starting point would be to perform docking studies of this compound against a panel of relevant kinases. These studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For instance, studies on related indazole derivatives have shown interactions with the VEGFR2 kinase pocket, forming contacts with key amino acid residues researchgate.net.

    Advanced computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) could be employed to more accurately predict the binding free energies of designed analogs, allowing for a more rational and efficient drug design process. Quantum mechanics/molecular mechanics (QM/MM) methods can provide a more detailed understanding of the electronic interactions at the active site. A computational study on a related dichlorobenzyl-substituted indazole propanol (B110389) derivative has demonstrated the utility of these methods in understanding structural and electronic properties asianresassoc.org.

    Table 2: Computational Approaches for Drug Discovery

    MethodApplicationExpected Outcome
    Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Identification of potential binding modes and key interactions.
    Molecular Dynamics (MD)Simulates the time-dependent behavior of a molecular system.Assessment of binding stability and conformational changes.
    Free Energy Perturbation (FEP)Calculates the difference in free energy between two states.Accurate prediction of relative binding affinities of analogs.
    Quantum Mechanics/Molecular Mechanics (QM/MM)Combines the accuracy of quantum mechanics with the speed of molecular mechanics.Detailed understanding of electronic interactions in the binding site.

    Design and Synthesis of Conformationally Restricted or Isosteric Analogs

    To improve the potency, selectivity, and pharmacokinetic properties of this compound, the design and synthesis of conformationally restricted or isosteric analogs represent a promising strategy.

    Conformational restriction involves modifying the molecule to reduce its flexibility, which can lead to a more favorable binding entropy and improved selectivity. This could be achieved by introducing cyclic structures or rigid linkers. For example, the methyl group at the 2-position could be incorporated into a larger ring system that also connects to another part of the molecule.

    Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. This can be used to fine-tune the molecule's properties. For instance, the bromine atom at the 6-position could be replaced with a chlorine atom, a trifluoromethyl group, or a cyano group to modulate its electronic and lipophilic character. The hydroxyl group at the 4-position could be replaced with an amino group, a thiol, or a small amide to explore different hydrogen bonding interactions with the target protein. Research on isosteric analogs of other bioactive compounds, such as lenalidomide, has shown this to be a successful strategy nih.gov.

    Investigative Avenues for Broader Mechanistic Understanding of Indazole-Target Interactions

    A fundamental understanding of how this compound interacts with its biological targets is crucial for rational drug design. While computational methods can provide predictive models, experimental validation is essential.

    Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity and kinetics of the compound with its target protein. These techniques provide quantitative data that can be used to validate computational predictions and guide SAR studies.

    X-ray crystallography of the compound in complex with its target protein would provide the most detailed picture of the binding mode at an atomic level. This structural information is invaluable for understanding the key interactions that drive binding and for designing new analogs with improved potency and selectivity. Mechanistic studies on the binding of ligands to bromodomains, for example, have revealed the importance of induced fit and conformational selection, highlighting the dynamic nature of protein-ligand interactions researchgate.net.

    Furthermore, cell-based assays are necessary to evaluate the functional consequences of target engagement. These assays can determine whether the compound acts as an inhibitor or an activator of its target and can provide insights into its mechanism of action within a cellular context.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.